molecular formula C19H19N5O2 B2504489 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine CAS No. 1448044-11-8

2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2504489
CAS No.: 1448044-11-8
M. Wt: 349.394
InChI Key: ARZVBDOGLDGWED-UHFFFAOYSA-N
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Description

2-{[1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring linked via an ether bond to a piperidine moiety. This compound’s design combines rigidity from the triazole ring with the flexibility of the piperidine linker, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(17-14-21-24(22-17)15-6-2-1-3-7-15)23-12-9-16(10-13-23)26-18-8-4-5-11-20-18/h1-8,11,14,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZVBDOGLDGWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Formation of the Pyridine Ring: The pyridine ring is then attached through an etherification reaction, where the hydroxyl group of the piperidine-triazole intermediate reacts with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates and materials with unique properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, while the piperidine and pyridine rings can participate in π-π stacking interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Biological Activity (Reported)
2-{[1-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine C23H21N5O2 415.45 2-Phenyltriazole, pyridine N/A N/A Hypothesized kinase inhibition
4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2-phenyltriazole-4-carbonyl)piperidine C22H23N7O2 417.46 Methylimidazopyridazin, pyridine N/A N/A Not reported
2-[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine C17H18N6O 322.40 Methyltriazole, naphthyridine N/A N/A Not reported
(S)-2-((4-Chlorophenyl)((1-(3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine (6m) C23H21ClF3NO4S 523.93 Chlorophenyl, trifluoromethylsulfonyl 108 86 Antimicrobial screening
2-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-YL}oxy)pyridine-3-carbonitrile C22H19ClN4O3 422.90 Chlorophenyl, oxazole, nitrile N/A N/A Not reported

Key Observations:

Heterocyclic Core Modifications: Replacement of pyridine with naphthyridine (as in ) reduces molecular weight (322.40 vs.

Substituent Effects: Chlorophenyl groups () enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Feasibility: Compounds with sulfonyl substituents (e.g., ) show high yields (~86–87%), suggesting robust synthetic routes.

Pharmacological and Functional Comparisons

  • Platelet Aggregation Inhibition: A structurally related compound, 2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid, demonstrated potent platelet aggregation inhibition and improved plasma half-life .
  • Antimicrobial Activity : Derivatives with chlorophenyl and sulfonyl groups (e.g., ) showed activity in microbial screening, suggesting that electron-withdrawing substituents may enhance antimicrobial efficacy.
  • Kinase Inhibition: While direct evidence is lacking, the triazole moiety in the target compound is analogous to kinase inhibitors reported in Bioinorganic Medicinal Chemistry, where triazoles act as ATP-binding site competitors .

Physicochemical and Spectroscopic Data

  • Melting Points : The target compound’s melting point is unreported, but analogues like exhibit melting points between 108–114°C, correlating with crystalline stability imparted by sulfonyl groups.
  • Spectroscopic Confirmation : 1H NMR and HRMS data for compounds in validate structural integrity, a critical step for ensuring purity in pharmacological studies.

Biological Activity

The compound 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic molecule that incorporates a triazole moiety known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial contexts.

Structure and Properties

The compound consists of a pyridine ring linked to a piperidine unit through an ether bond, with a phenyl-substituted triazole carbonyl group. The structure can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that 1,2,3-triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. TS inhibitors have been recognized as promising candidates in cancer therapy due to their ability to induce apoptosis and halt cell proliferation.

Key Findings:

  • Triazole derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
  • The incorporation of the triazole moiety enhances the compound's interaction with TS, improving its efficacy compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of triazole compounds are well-documented. The compound has been evaluated for its effectiveness against various bacterial strains.

Research Insights:

  • Compounds featuring the triazole structure have exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 15.625 μM .
  • The mechanism of action is believed to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Case Studies

  • Anticancer Efficacy Study
    • A study synthesized several triazole derivatives and evaluated their anticancer potential. Among them, a specific derivative demonstrated an IC50 of 1.1 μM against MCF-7 cells, significantly outperforming traditional therapies .
  • Antimicrobial Activity Assessment
    • In another study focusing on antimicrobial properties, a series of triazole compounds were tested against clinical isolates of S. aureus. The most active derivative exhibited MIC values that were competitive with established antibiotics .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-71.1 μM
AnticancerHCT-1162.6 μM
AntimicrobialE. coli15.625 μM
AntimicrobialS. aureus62.5 μM

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